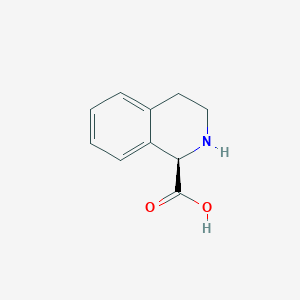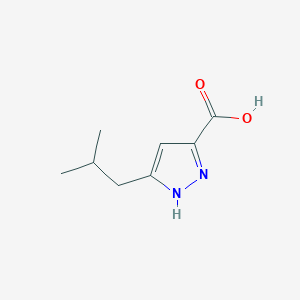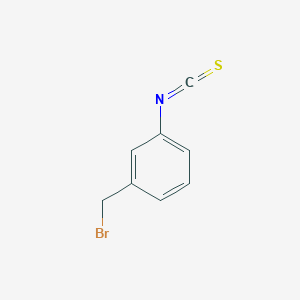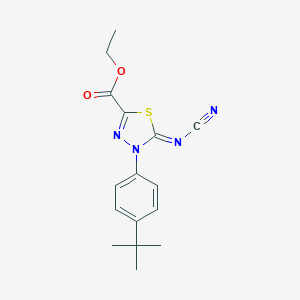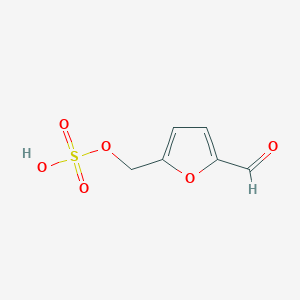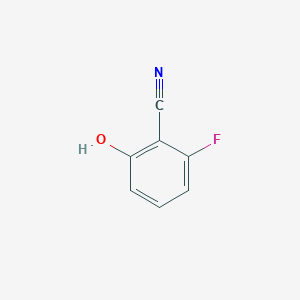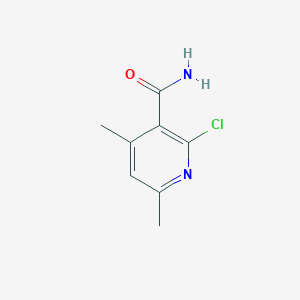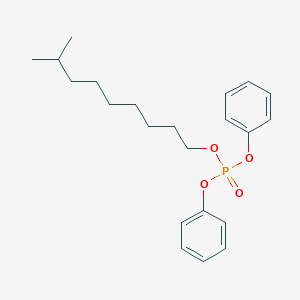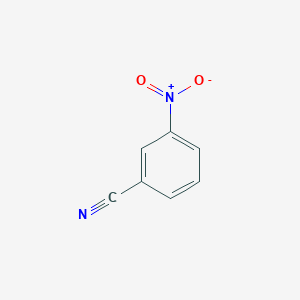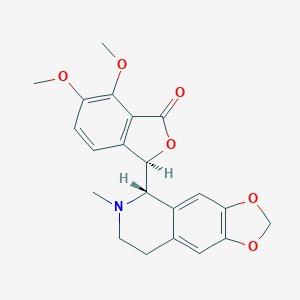
(+)-Hydrastine
描述
(+)-Hydrastine is a member of isoquinolines.
属性
IUPAC Name |
(3R)-6,7-dimethoxy-3-[(5S)-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO6/c1-22-7-6-11-8-15-16(27-10-26-15)9-13(11)18(22)19-12-4-5-14(24-2)20(25-3)17(12)21(23)28-19/h4-5,8-9,18-19H,6-7,10H2,1-3H3/t18-,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZUTXVTYJDCMDU-RBUKOAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC3=C(C=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC3=C(C=C2[C@H]1[C@H]4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1045611 | |
| Record name | (1S,9R)-beta-Hydrastine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29617-43-4, 118-08-1 | |
| Record name | (1S,9R)-beta-Hydrastine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydrastine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.849 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (+)-Hydrastine exert its effects on the cellular level?
A1: this compound has been shown to interact with various cellular targets, including calcium channels. Studies using rat pheochromocytoma PC12 cells demonstrated that this compound inhibits dopamine release and calcium influx stimulated by high potassium levels, suggesting an interaction with voltage-gated calcium channels. Furthermore, this compound also inhibited caffeine-induced increases in intracellular calcium, indicating potential effects on intracellular calcium stores. []
Q2: Does this compound influence neurotransmitter levels?
A2: Research suggests that this compound can modulate dopamine levels. In PC12 cells, this compound was found to reduce the basal intracellular calcium concentration, which can subsequently impact dopamine release. [] Additionally, this compound was found to inhibit the L-DOPA-induced increase in dopamine content in PC12 cells, possibly through its interaction with the enzyme aromatic L-amino acid decarboxylase (AADC), responsible for dopamine synthesis. []
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C21H21NO6 and its molecular weight is 383.4 g/mol. []
Q4: Are there any spectroscopic data available to characterize this compound?
A4: Yes, various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, have been extensively used to elucidate the structure of this compound. [, , , ]
Q5: Is there information available about the stability of this compound under various storage conditions?
A5: While specific studies on the stability of this compound under various conditions are limited in the provided research, it's important to note that alkaloids, in general, can be sensitive to light, temperature, and pH. Proper storage conditions, such as cool, dark, and dry environments, are generally recommended for alkaloid-containing materials to minimize potential degradation. [, ]
Q6: What is known about the absorption, distribution, metabolism, and excretion of this compound in humans?
A6: A study investigating the pharmacokinetics of this compound in humans following a single oral dose of a goldenseal supplement (containing 78 mg of hydrastine) revealed a maximum serum concentration (Cmax) of 225 ± 100 ng/ml achieved at a Tmax of 1.5 ± 0.3 hours. The elimination half-life was determined to be 4.8 ± 1.4 hours. These findings suggest that this compound is absorbed relatively quickly after oral administration. []
Q7: What metabolites of this compound have been identified, and do they possess any pharmacological activity?
A7: this compound undergoes extensive phase I and phase II metabolism. Identified metabolic transformations include reduction, O-demethylation, N-demethylation, hydroxylation, aromatization, lactone hydrolysis, and dehydrogenation. Phase II metabolism primarily involves glucuronide and sulfate conjugation. The pharmacological activity of these metabolites requires further investigation. [, ]
Q8: What in vitro studies have been conducted to investigate the biological activity of this compound?
A8: Numerous in vitro studies have been conducted, demonstrating the diverse biological activities of this compound. For instance, this compound has shown antifungal activity against various plant pathogenic fungi. [] It also demonstrated inhibitory effects on dopamine release and calcium influx in PC12 cells, indicating potential neurological effects. []
Q9: Has this compound been investigated in animal models or clinical trials for specific therapeutic applications?
A9: While the provided research lacks specific details about this compound's investigation in clinical trials, preclinical studies using animal models and cell-based assays form the foundation for potential future clinical evaluation. The selection of appropriate animal models and the translation of preclinical findings to human clinical trials are crucial steps in drug development. [, , ]
Q10: What is known about the toxicity profile and potential adverse effects of this compound?
A10: It's essential to approach the use of potent alkaloids like this compound with caution. While traditional use suggests a long history, comprehensive toxicity studies are crucial for understanding potential adverse effects, especially with long-term use. [, , ]
Q11: What analytical techniques are commonly employed for the detection and quantification of this compound in plant materials and biological samples?
A11: High-performance liquid chromatography (HPLC) coupled with UV detection is a widely used technique for quantifying this compound in goldenseal root powder and dietary supplements. [, , ] This method offers high sensitivity and selectivity for separating and quantifying this compound from other compounds present in complex matrices.
Q12: Are there any specific considerations for developing a robust analytical method for this compound analysis?
A12: Method validation is critical for ensuring the reliability and accuracy of analytical data. This involves evaluating parameters like linearity, precision, accuracy, limit of detection, limit of quantification, and specificity. The development of a robust analytical method for this compound analysis should consider factors like extraction efficiency, potential interference from other plant constituents, and the stability of this compound during sample preparation and analysis. [, ]
Q13: Are there any known alternatives or substitutes for this compound in its various applications?
A13: While this compound possesses unique pharmacological properties, other alkaloids, both natural and synthetic, might offer similar therapeutic benefits. Exploring these alternatives could lead to the discovery of compounds with improved efficacy, safety profiles, or pharmacokinetic properties. []
Q14: What is the historical context and significance of this compound in traditional medicine?
A14: this compound, as a key constituent of goldenseal, has a rich history of use in traditional medicine, particularly by Native Americans, for various ailments, including digestive issues and skin conditions. [, , , ] Understanding its historical context can provide valuable insights into its potential therapeutic benefits and guide future research directions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


